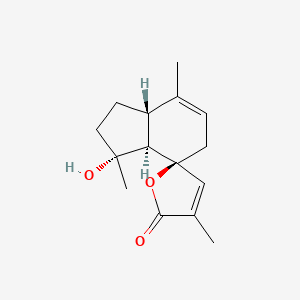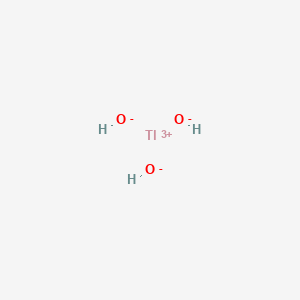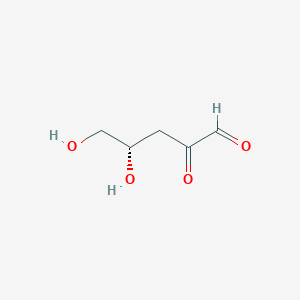
3-Deoxy-d-glycero-pentos-2-ulose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4,5-dihydroxy-2-oxopentanal is a ketoaldopentose and deoxypentose that is 2-oxopentanal that is substituted at positions 4 and 5 by hydroxy groups (the 4S) enantiomer). It is a 2-oxo aldehyde, a primary alcohol, a secondary alcohol, a glycol, a ketoaldopentose and a deoxypentose.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
3-Deoxy-d-glycero-pentos-2-ulose has been synthesized through various chemical processes. A notable method involves heating aqueous solutions of different sugars with specific reagents, leading to the formation of 3-deoxy-d-glycero-pentos-2-ulose among other compounds (Khadem, Horton, Meshreki, & Nashed, 1971). This synthesis route highlights the compound's formation under specific chemical conditions.
Biological Interactions and Effects
In biological contexts, 3-deoxy-d-glycero-pentos-2-ulose has been associated with reactions involving aldose reductase, an enzyme relevant in mammalian tissues. This compound, along with others, is reduced by aldose reductase, suggesting a role in in vivo biochemical processes (Kotecha, Feather, Kubiseski, & Walton, 1996).
Radiochemistry and DNA Interactions
Research has shown that 3-deoxy-d-glycero-pentos-2-ulose is one of the products formed when D-ribose is irradiated in aqueous solutions. This finding is significant in understanding the compound's role in radiation chemistry, particularly in relation to DNA and its components (von Sonntag & Dizdaroglu, 1977).
Enzymatic Processing
The compound has been identified as a product in enzymatic reactions, particularly with ADP-ribosyl protein lyase. This enzyme cleaves a bond in ADP-ribose, producing 3-deoxy-d-glycero-pentos-2-ulose, among other products. This finding is crucial for understanding certain enzymatic pathways (Oka, Ueda, Hayaishi, Komura, & Nakanishi, 1984).
Radiation-Induced Chemical Transformations
The compound also appears as a product in studies involving the radiation chemistry of DNA and its model compounds. These studies provide insights into how radiation affects DNA and its sugar components, with 3-deoxy-d-glycero-pentos-2-ulose being one of the resultant molecules (Dizdaroglu, Schulte‐Frohlinde, & Sonntag, 1975); (Dizdaroglu, Neuwald, & Sonntag, 1976).
Propriétés
Nom du produit |
3-Deoxy-d-glycero-pentos-2-ulose |
|---|---|
Formule moléculaire |
C5H8O4 |
Poids moléculaire |
132.11 g/mol |
Nom IUPAC |
(4S)-4,5-dihydroxy-2-oxopentanal |
InChI |
InChI=1S/C5H8O4/c6-2-4(8)1-5(9)3-7/h2,5,7,9H,1,3H2/t5-/m0/s1 |
Clé InChI |
QFNWRVAZZYFNCF-YFKPBYRVSA-N |
SMILES isomérique |
C([C@@H](CO)O)C(=O)C=O |
SMILES |
C(C(CO)O)C(=O)C=O |
SMILES canonique |
C(C(CO)O)C(=O)C=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



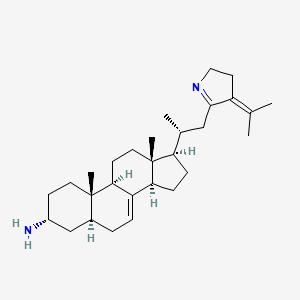
![(1S,4S,10S,12R)-9-[(E)-hex-1-enyl]-10-methyl-7-aza-5-azoniatricyclo[6.3.1.04,12]dodeca-5,8-dien-6-amine](/img/structure/B1258912.png)
![[(1S,2R,3S,4S,6R,7R,8S,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate](/img/structure/B1258913.png)
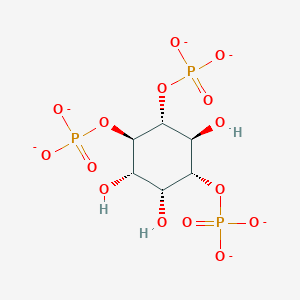
![1-S-[(1Z)-N-(sulfonatooxy)butanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1258916.png)
![(5S,8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-1,2,3,4,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-5,17-diol](/img/structure/B1258921.png)
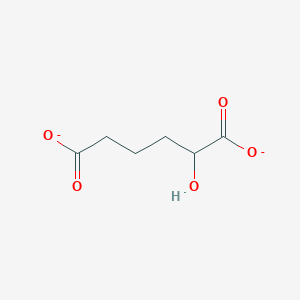

![(11S,12Z,17S)-12-ethylidene-14-methyl-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde](/img/structure/B1258924.png)
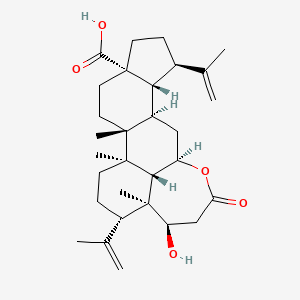
![methyl 6-[(1S,2S,3R)-3-hydroxy-2-[(E,3S,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B1258927.png)
